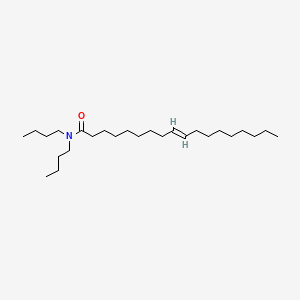
6-Oxo-6-phenylhexanoyl chloride
Descripción general
Descripción
6-Oxo-6-phenylhexanoyl chloride is an organic compound with the molecular formula C12H13ClO2. It is a derivative of hexanoic acid, where the terminal carboxylic acid group is replaced by a chloride group, and the sixth carbon is substituted with a phenyl group and a ketone group. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Oxo-6-phenylhexanoyl chloride can be synthesized through the acylation of benzene with ester chlorides of dicarboxylic acids. The process involves the following steps:
Friedel-Crafts Acylation: Benzene is acylated with ester chlorides of dicarboxylic acids (n=4-8) to form the corresponding esters.
Hydrolysis: The esters are then hydrolyzed to yield the free acids.
Conversion to Chlorides: The free acids are converted to the corresponding chlorides using thionyl chloride or phosphorus trichloride.
Industrial Production Methods
In industrial settings, the preparation of this compound typically involves large-scale reactions using similar methods as described above. The use of thionyl chloride or phosphorus trichloride is common due to their efficiency in converting carboxylic acids to acyl chlorides.
Análisis De Reacciones Químicas
Types of Reactions
6-Oxo-6-phenylhexanoyl chloride undergoes various chemical reactions, including:
Substitution: The chloride group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Thionyl Chloride: Used for converting carboxylic acids to acyl chlorides.
Phosphorus Trichloride: An alternative reagent for the same conversion.
Friedel-Crafts Catalysts: Such as aluminum chloride for acylation reactions.
Major Products
Diketones: Formed through acylation reactions with metallocenes.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
6-Oxo-6-phenylhexanoyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.
Material Science: Utilized in the preparation of specialized materials and polymers.
Mecanismo De Acción
The mechanism of action of 6-Oxo-6-phenylhexanoyl chloride primarily involves its reactivity as an acylating agent. It can form covalent bonds with nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as the formation of diketones through acylation.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Oxo-4-phenylbutanoyl Chloride
- 5-Oxo-5-phenylpentanoyl Chloride
- 7-Oxo-7-phenylheptanoyl Chloride
Uniqueness
6-Oxo-6-phenylhexanoyl chloride is unique due to its specific structure, which includes a phenyl group and a ketone group at the sixth carbon. This structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable in various chemical reactions and applications .
Propiedades
IUPAC Name |
6-oxo-6-phenylhexanoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-12(15)9-5-4-8-11(14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUNCVJBJZMYLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-Chloro-5-methylthieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B3145119.png)
